molecular formula C12H9NS B14725378 (Naphthalen-1-ylsulfanyl)-acetonitrile CAS No. 5398-91-4

(Naphthalen-1-ylsulfanyl)-acetonitrile

Katalognummer: B14725378
CAS-Nummer: 5398-91-4
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: UPUPCBBQPQQWRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Naphthalen-1-ylsulfanyl)-acetonitrile is an organic compound that features a naphthalene ring bonded to a sulfanyl group, which is further connected to an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-ylsulfanyl)-acetonitrile typically involves the reaction of naphthalene-1-thiol with chloroacetonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(Naphthalen-1-ylsulfanyl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Naphthalen-1-ylsulfanyl)-acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (Naphthalen-1-ylsulfanyl)-acetonitrile depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and nitrile groups can form interactions with various molecular targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-1-thiol: Similar structure but lacks the acetonitrile group.

    Naphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.

    Naphthalen-1-yl-selenyl-acetic acid: Contains a selenyl group instead of a sulfanyl group.

Uniqueness

(Naphthalen-1-ylsulfanyl)-acetonitrile is unique due to the presence of both the sulfanyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

5398-91-4

Molekularformel

C12H9NS

Molekulargewicht

199.27 g/mol

IUPAC-Name

2-naphthalen-1-ylsulfanylacetonitrile

InChI

InChI=1S/C12H9NS/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2

InChI-Schlüssel

UPUPCBBQPQQWRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2SCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.